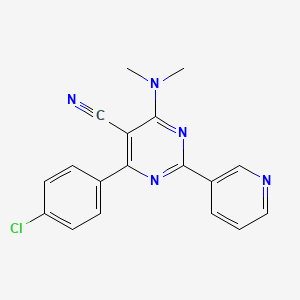
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (4-CP-DMAP-Py-PC) is a novel small molecule that has been developed for a number of scientific research applications. It has promising potential for use in a variety of lab experiments, due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-CP-DMAP-Py-PC.
Aplicaciones Científicas De Investigación
Fluorescence Properties of Related Compounds
Research on similar compounds, such as the study on the effect of gold(I) coordination on the dual fluorescence of 4-(dimethylamino)pyridine (DMAP) derivatives, highlights the photophysical properties of these compounds. The study found that the coordination of DMAP with gold(I) precursors leads to complexes exhibiting fluorescence in solution, which is attributed to a twisted intramolecular charge transfer (TICT) emission of free DMAP. These findings suggest potential applications in the development of fluorescent probes and materials (López‐de‐Luzuriaga et al., 2015).
Antimicrobial Activity of Pyrimidine Derivatives
A study on the synthesis and antimicrobial evaluation of new pyrimidine and condensed pyrimidine derivatives, including 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, demonstrated potential biological interest due to their antimicrobial properties. These compounds were tested against Gram-positive and Gram-negative bacteria, indicating their potential for developing new antimicrobial agents (Abdelghani et al., 2017).
Conductance and Solvent Behavior
The conductance and solvent behavior of closely related compounds in mixtures, such as dimethyl sulphoxide (DMSO) and water, have been studied to understand their interactions and properties in solvents. Such research is essential for determining the applications of these compounds in various chemical and pharmaceutical formulations (Gaware, 2021).
Nonlinear Optical Properties
The study of the structural parameters, electronic, linear, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, which share similarities in structural aspects with the compound of interest, provides insights into their potential applications in nonlinear optics and photophysics. These compounds exhibit significant NLO properties, making them candidates for optoelectronic devices and materials (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(10-20)16(12-5-7-14(19)8-6-12)22-17(23-18)13-4-3-9-21-11-13/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMQMEVVRYQOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

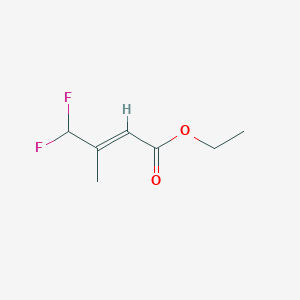

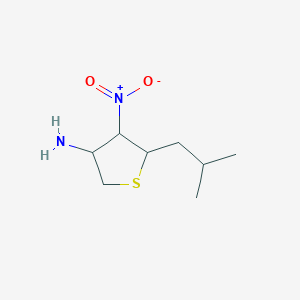

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
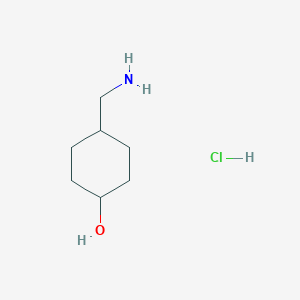
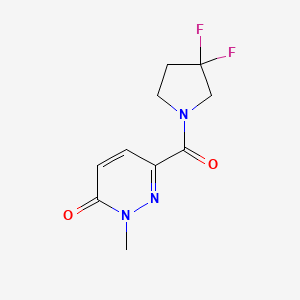
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
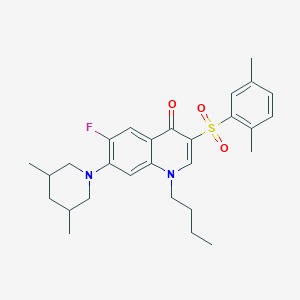
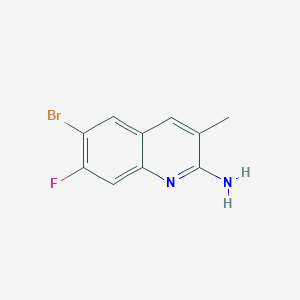
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)